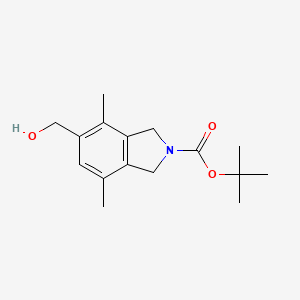
Tert-butyl 5-(hydroxymethyl)-4,7-dimethyl-1,3-dihydroisoindole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 5-(hydroxymethyl)-4,7-dimethyl-1,3-dihydroisoindole-2-carboxylate is a complex organic compound that features a tert-butyl ester group, a hydroxymethyl group, and a dimethyl-substituted isoindole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(hydroxymethyl)-4,7-dimethyl-1,3-dihydroisoindole-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is to use tert-butyl esters as starting materials, which can be synthesized using flow microreactor systems. This method is efficient, versatile, and sustainable compared to traditional batch processes .
Industrial Production Methods
Industrial production of tert-butyl esters, including this compound, often involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . This method is advantageous due to its simplicity and the avoidance of metal catalysts, which can be costly and environmentally harmful.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 5-(hydroxymethyl)-4,7-dimethyl-1,3-dihydroisoindole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Tert-butyl 5-(hydroxymethyl)-4,7-dimethyl-1,3-dihydroisoindole-2-carboxylate has several applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 5-(hydroxymethyl)-4,7-dimethyl-1,3-dihydroisoindole-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activity. Specific molecular targets and pathways depend on the context of its application and the nature of the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other tert-butyl esters and isoindole derivatives, such as:
- Tert-butyl 4-[(E)-2-(hydroxymethyl)-4,7-dimethyl-1,3-dihydroisoindole-2-carboxylate]
- Tert-butyl 5-(hydroxymethyl)-4,7-dimethyl-1,3-dihydroisoindole-2-carboxylate thiosemicarbazone
Uniqueness
Its tert-butyl ester group provides steric hindrance, influencing its reactivity and stability, while the hydroxymethyl and dimethyl groups offer sites for further chemical modification .
Propiedades
Fórmula molecular |
C16H23NO3 |
|---|---|
Peso molecular |
277.36 g/mol |
Nombre IUPAC |
tert-butyl 5-(hydroxymethyl)-4,7-dimethyl-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-10-6-12(9-18)11(2)14-8-17(7-13(10)14)15(19)20-16(3,4)5/h6,18H,7-9H2,1-5H3 |
Clave InChI |
QDIQNMZAFOXJIO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C2=C1CN(C2)C(=O)OC(C)(C)C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


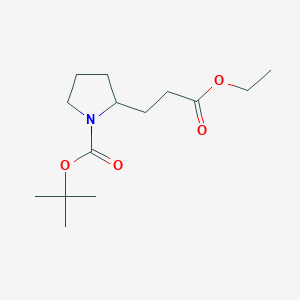

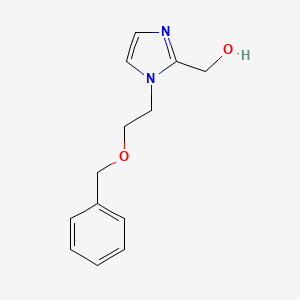
![1-[(4-Methoxyphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B13911751.png)
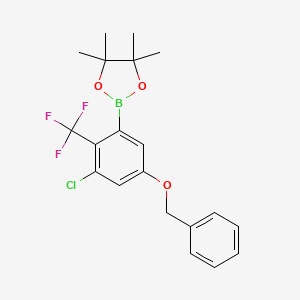

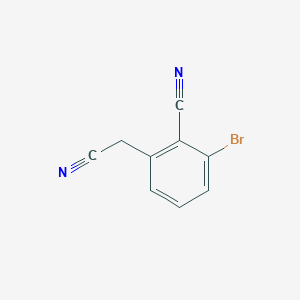
![tert-butyl (3R)-3-[(hydroxyamino)methyl]piperidine-1-carboxylate](/img/structure/B13911758.png)
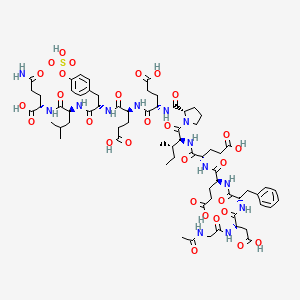
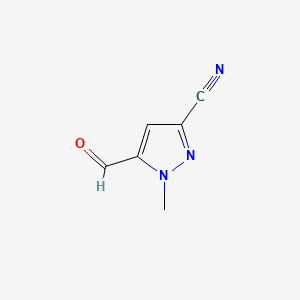
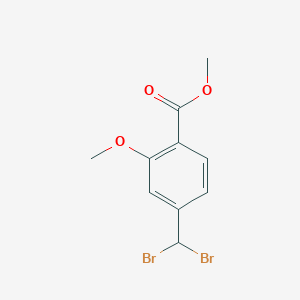
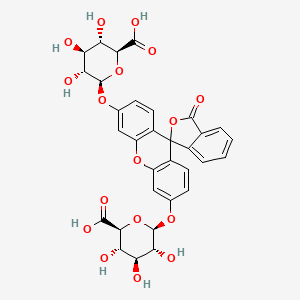
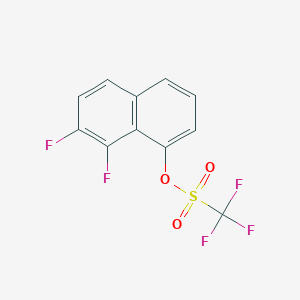
![7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13911794.png)
